![molecular formula C24H30N8O B12398261 2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)

2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

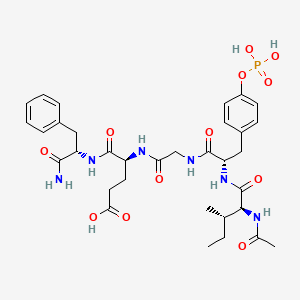

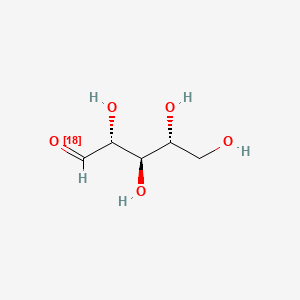

CS587 is a specific inhibitor of calcium/calmodulin-dependent protein kinase type 1D (CaMK1D). It has shown neurocytotoxicity at a concentration of 10 μM and modulates the sensitivity of neuronal cells to beta-amyloid oligomer toxicity .

準備方法

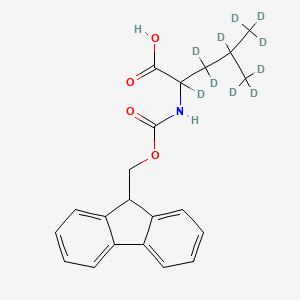

The synthetic routes and reaction conditions for CS587 are not extensively detailed in the available literature. it is known that the compound has a molecular formula of C24H30N8O and a molecular weight of 446.55 g/mol . The preparation of stock solutions involves dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL, which requires ultrasonic and warming due to its hygroscopic nature . Industrial production methods for CS587 are not publicly disclosed, as it is primarily used for research purposes.

化学反応の分析

CS587 undergoes various chemical reactions, including interactions with beta-amyloid oligomers. It is a specific inhibitor of CaMK1D, which means it likely participates in inhibition reactions involving this kinase . Common reagents and conditions used in these reactions include DMSO for solubility and ultrasonic treatment to ensure proper dissolution . The major products formed from these reactions are not explicitly detailed in the literature, but the primary focus is on its inhibitory effects on CaMK1D and its modulation of neuronal cell sensitivity to beta-amyloid toxicity .

科学的研究の応用

CS587 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of CaMK1D and its effects on neuronal signaling . In biology and medicine, CS587 is utilized to investigate its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease . It has been shown to modulate the sensitivity of neuronal cells to beta-amyloid oligomer toxicity, making it a valuable tool in Alzheimer’s disease research . Additionally, CS587 has been used in studies on diabetes and triple-negative breast cancer, where it has demonstrated the ability to improve insulin sensitivity in diet-induced obese mice .

作用機序

CS587 exerts its effects by specifically inhibiting CaMK1D. This inhibition modulates the sensitivity of neuronal cells to beta-amyloid oligomer toxicity, which is a key factor in the progression of Alzheimer’s disease . The molecular targets of CS587 include CaMK1D, and the pathways involved are related to neuronal signaling and beta-amyloid toxicity . By inhibiting CaMK1D, CS587 prevents tau hyperphosphorylation and cell death in neuronal cells, which are indicators of Alzheimer’s disease pathology .

類似化合物との比較

CS587 is unique in its specific inhibition of CaMK1D and its modulation of neuronal cell sensitivity to beta-amyloid oligomer toxicity . Similar compounds include other CaMK1D inhibitors such as CS640, which has also been used in studies on diabetes and triple-negative breast cancer . CS587 stands out due to its specific application in Alzheimer’s disease research and its demonstrated neurocytotoxicity at a concentration of 10 μM .

特性

分子式 |

C24H30N8O |

|---|---|

分子量 |

446.5 g/mol |

IUPAC名 |

2-[(3S)-3-aminopiperidin-1-yl]-4-[3,5-bis(2-cyanopropan-2-yl)anilino]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C24H30N8O/c1-23(2,13-25)15-8-16(24(3,4)14-26)10-18(9-15)30-21-19(20(28)33)11-29-22(31-21)32-7-5-6-17(27)12-32/h8-11,17H,5-7,12,27H2,1-4H3,(H2,28,33)(H,29,30,31)/t17-/m0/s1 |

InChIキー |

RJTDRNOTQRMDCY-KRWDZBQOSA-N |

異性体SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)N3CCC[C@@H](C3)N)C(C)(C)C#N |

正規SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)N3CCCC(C3)N)C(C)(C)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)

![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)

![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)